N-(2-fluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, pyridinyl, oxadiazolyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under reflux conditions in ethanol.
Oxadiazole Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridinyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Materials Science: Its unique structural properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Indole Derivatives: Exhibiting a wide range of biological activities including antiviral and anti-inflammatory effects.
Organofluorine Compounds: Characterized by the presence of carbon-fluorine bonds, which impart unique chemical and biological properties.
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE stands out due to its multi-functional structure, combining several bioactive moieties into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12FN5O2S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C18H12FN5O2S/c19-13-4-2-1-3-12(13)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)11-5-7-20-8-6-11/h1-8,10H,9H2,(H,21,25) |
InChI Key |
PRIPKKKMUOKHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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